molecular formula C21H34N6O2 B2746742 1,7-dihexyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 898410-15-6

1,7-dihexyl-3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione

Cat. No.: B2746742
CAS No.: 898410-15-6
M. Wt: 402.543
InChI Key: DOQQCHWSVLFUBX-UHFFFAOYSA-N
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Description

1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione is a complex organic compound with the molecular formula C21H34N6O2 and a molecular weight of 402.543

Scientific Research Applications

1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves multiple steps, typically starting with the preparation of the triazine ring followed by the introduction of the purine moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

Similar compounds to 1,7-dihexyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione include:

    1,7-dibutyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione: Differing by the length of the alkyl chains.

    1,7-diethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dione: Featuring shorter alkyl chains. These compounds share similar core structures but differ in their side chains, which can influence their physical and chemical properties.

Properties

IUPAC Name

1,7-dihexyl-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O2/c1-5-7-9-11-13-25-19(28)17-18(24(4)21(25)29)22-20-26(17)15-16(3)23-27(20)14-12-10-8-6-2/h5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQQCHWSVLFUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CC(=NN3CCCCCC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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